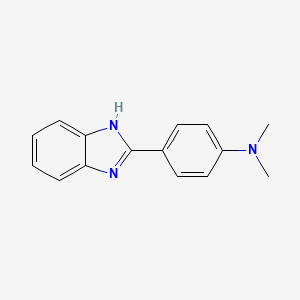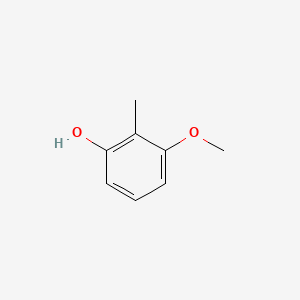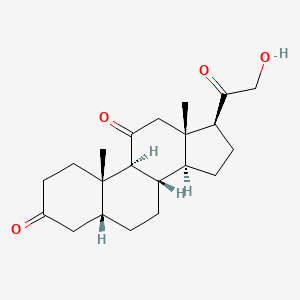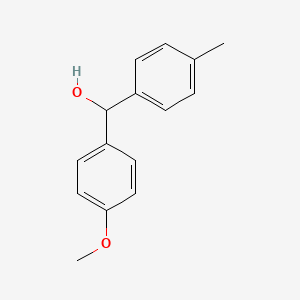
1,2-DIAMINOBUTANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-DIAMINOBUTANE, also known as this compound, is an organic compound with the molecular formula C4H12N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications .
準備方法
1,2-DIAMINOBUTANE can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,2-dinitrobutane using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Halides: Another method includes the amination of 1,2-dibromobutane with ammonia or an amine source under high pressure and temperature conditions.
Industrial production often involves the catalytic hydrogenation of nitriles or nitro compounds, which provides a more efficient and scalable route .
化学反応の分析
1,2-DIAMINOBUTANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .
科学的研究の応用
1,2-DIAMINOBUTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of antibiotics and anticancer compounds.
Industry: It is used in the production of polyamides, polyurethanes, and other polymers, as well as in the manufacture of adhesives and coatings
作用機序
The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .
類似化合物との比較
1,2-DIAMINOBUTANE can be compared with other diamines such as:
1,3-Butanediamine: Similar in structure but with amine groups on the first and third carbon atoms.
1,4-Butanediamine (Putrescine): Known for its role in biological systems and its distinctive odor.
Ethylenediamine: A smaller diamine with two carbon atoms between the amine groups, commonly used in coordination chemistry
This compound is unique due to its specific positioning of amine groups, which influences its reactivity and applications in various fields .
特性
CAS番号 |
4426-48-6 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC名 |
butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |
InChIキー |
ULEAQRIQMIQDPJ-UHFFFAOYSA-N |
SMILES |
CCC(CN)N |
正規SMILES |
CCC(CN)N |
| 4426-48-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)







![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)


